[10-(Methylamino)phenanthren-9-yl](phenyl)methanone
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Overview
Description
10-(Methylamino)phenanthren-9-ylmethanone is a complex organic compound with a unique structure that combines a phenanthrene core with a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Methylamino)phenanthren-9-ylmethanone typically involves multiple steps, starting with the preparation of the phenanthrene core This can be achieved through the cyclization of suitable precursors under acidic or basic conditionsThe final step involves the formation of the phenylmethanone group through Friedel-Crafts acylation, using an appropriate acyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of 10-(Methylamino)phenanthren-9-ylmethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
10-(Methylamino)phenanthren-9-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phenanthrene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced phenanthrene derivatives.
Substitution: Substituted phenanthrene derivatives.
Scientific Research Applications
10-(Methylamino)phenanthren-9-ylmethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 10-(Methylamino)phenanthren-9-ylmethanone involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The compound’s ability to intercalate into DNA strands makes it a potential candidate for anti-cancer therapies,
Properties
CAS No. |
87995-56-0 |
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Molecular Formula |
C22H17NO |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[10-(methylamino)phenanthren-9-yl]-phenylmethanone |
InChI |
InChI=1S/C22H17NO/c1-23-21-19-14-8-6-12-17(19)16-11-5-7-13-18(16)20(21)22(24)15-9-3-2-4-10-15/h2-14,23H,1H3 |
InChI Key |
OPVXMZQOAVZQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C2=CC=CC=C2C3=CC=CC=C31)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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